2H-pyran-3,5(4H,6H)-dione
Overview
Description
2H-pyran-3,5(4H,6H)-dione is a heterocyclic organic compound characterized by a six-membered ring containing one oxygen atom and two carbonyl groups at the 3 and 5 positions
Scientific Research Applications
2H-pyran-3,5(4H,6H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyran-3,5(4H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-dicarbonyl compounds with aldehydes or ketones in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) are usually sufficient.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like ethanol or acetic acid are commonly used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-pyran-3,5(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxygenated derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for specific applications.
Mechanism of Action
The mechanism by which 2H-pyran-3,5(4H,6H)-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzoyl-2H-pyran-3,5(4H,6H)-dione: A derivative with a benzoyl group, showing different reactivity and applications.
2H-pyran-2,4(3H,5H)-dione: Another pyran derivative with distinct chemical properties and uses.
Uniqueness
2H-pyran-3,5(4H,6H)-dione is unique due to its specific ring structure and the presence of two carbonyl groups, which confer distinct reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
oxane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-5(7)3-8-2-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIQVIXGQSMHKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315279 | |
Record name | 2H-pyran-3,5(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61363-56-2 | |
Record name | 61363-56-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-pyran-3,5(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-PYRAN-3,5(4H,6H)-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2H-pyran-3,5(4H,6H)-dione relate to its herbicidal activity?
A2: While the provided abstracts don't delve into specific structure-activity relationships, the title of the first paper mentions "4-benzoyl-pyran, and -thiopyran- -piperidine-3,5-dione, their preparation and use as a herbicide". [] This suggests that the presence of a benzoyl group at the 4-position of the this compound core, as well as variations incorporating thiopyran and piperidine rings, could be important for the observed herbicidal activity. Further research focusing on systematic structural modifications and their impact on herbicidal potency and selectivity would be necessary to establish definitive structure-activity relationships.
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